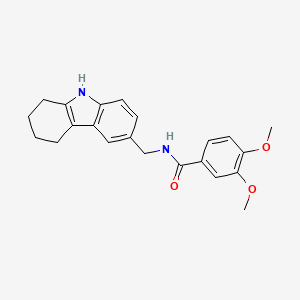![molecular formula C19H15F3N2O3 B2865115 1-[(2-Methylphenyl)methyl]-3-{[3-(trifluoromethyl)phenyl]methyl}imidazolidine-2,4,5-trione CAS No. 341966-49-2](/img/structure/B2865115.png)
1-[(2-Methylphenyl)methyl]-3-{[3-(trifluoromethyl)phenyl]methyl}imidazolidine-2,4,5-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2-Methylphenyl)methyl]-3-{[3-(trifluoromethyl)phenyl]methyl}imidazolidine-2,4,5-trione is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes both methylphenyl and trifluoromethylphenyl groups attached to an imidazolidine-2,4,5-trione core. The presence of these functional groups imparts distinct chemical properties, making it a subject of interest in research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Methylphenyl)methyl]-3-{[3-(trifluoromethyl)phenyl]methyl}imidazolidine-2,4,5-trione typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 2-methylbenzylamine with 3-(trifluoromethyl)benzyl chloride under basic conditions to form the corresponding intermediate. This intermediate is then cyclized with phosgene or a similar reagent to yield the imidazolidine-2,4,5-trione core .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography. The scalability of the synthesis process is crucial for its application in large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
1-[(2-Methylphenyl)methyl]-3-{[3-(trifluoromethyl)phenyl]methyl}imidazolidine-2,4,5-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-[(2-Methylphenyl)methyl]-3-{[3-(trifluoromethyl)phenyl]methyl}imidazolidine-2,4,5-trione has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique chemical structure and potential therapeutic effects.
Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.
Mecanismo De Acción
The mechanism of action of 1-[(2-Methylphenyl)methyl]-3-{[3-(trifluoromethyl)phenyl]methyl}imidazolidine-2,4,5-trione involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 1-[(2-Methylphenyl)methyl]-3-{[3-(fluoromethyl)phenyl]methyl}imidazolidine-2,4,5-trione
- 1-[(2-Methylphenyl)methyl]-3-{[3-(chloromethyl)phenyl]methyl}imidazolidine-2,4,5-trione
- 1-[(2-Methylphenyl)methyl]-3-{[3-(bromomethyl)phenyl]methyl}imidazolidine-2,4,5-trione
Uniqueness
The presence of the trifluoromethyl group in 1-[(2-Methylphenyl)methyl]-3-{[3-(trifluoromethyl)phenyl]methyl}imidazolidine-2,4,5-trione distinguishes it from similar compounds.
Propiedades
IUPAC Name |
1-[(2-methylphenyl)methyl]-3-[[3-(trifluoromethyl)phenyl]methyl]imidazolidine-2,4,5-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N2O3/c1-12-5-2-3-7-14(12)11-24-17(26)16(25)23(18(24)27)10-13-6-4-8-15(9-13)19(20,21)22/h2-9H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTRKBOMTPYEYHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=O)C(=O)N(C2=O)CC3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
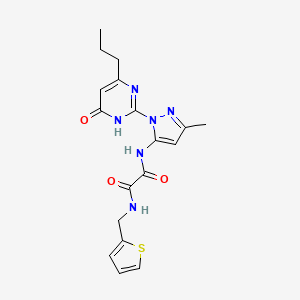
![N-(2,4-dimethoxyphenyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2865037.png)
![tert-butyl N-(3-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-2-yl}phenyl)carbamate](/img/structure/B2865038.png)
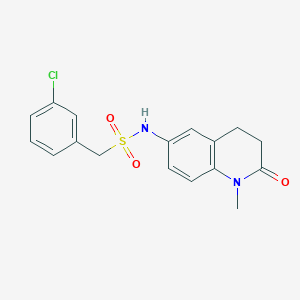
![N-{[5-({[(1,3-benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)-4-(3-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide](/img/structure/B2865041.png)
![N-(3,4-difluorophenyl)-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2865042.png)
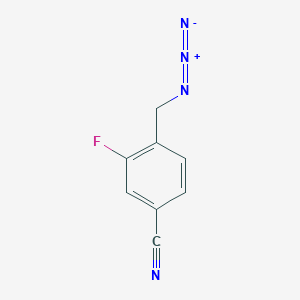
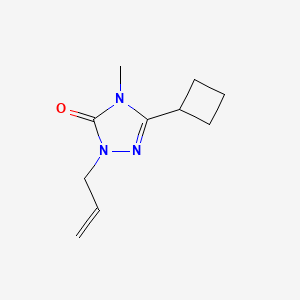
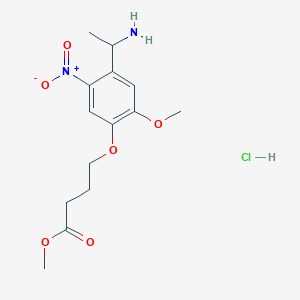
![1-(3-chlorophenyl)-6-(2-fluorobenzyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2865048.png)
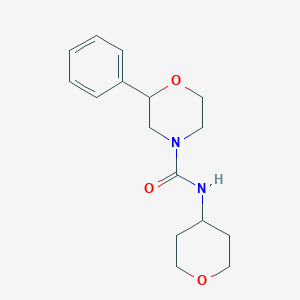
![8-benzyl-1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2865051.png)

